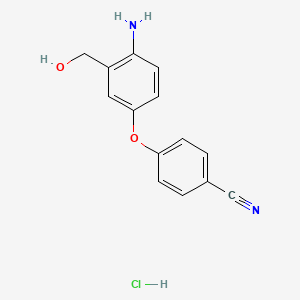

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride

CAS No.:

Cat. No.: VC13878570

Molecular Formula: C14H13ClN2O2

Molecular Weight: 276.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13ClN2O2 |

|---|---|

| Molecular Weight | 276.72 g/mol |

| IUPAC Name | 4-[4-amino-3-(hydroxymethyl)phenoxy]benzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C14H12N2O2.ClH/c15-8-10-1-3-12(4-2-10)18-13-5-6-14(16)11(7-13)9-17;/h1-7,17H,9,16H2;1H |

| Standard InChI Key | QRDGBFIQWNWESP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)N)CO.Cl |

| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)N)CO.Cl |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name is 4-(4-amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride, reflecting its core structure:

-

A benzonitrile group (C₆H₄CN) at the para position.

-

A phenoxy bridge connecting to a 4-amino-3-(hydroxymethyl)phenyl group.

-

A hydrochloride salt formed via protonation of the primary amine.

Its molecular formula is C₁₄H₁₃ClN₂O₂, with a calculated molecular weight of 276.72 g/mol (base compound: 240.26 g/mol ; HCl: 36.46 g/mol) .

Structural and Spectroscopic Data

While detailed spectral data (e.g., NMR, IR) are proprietary, the compound’s structure is confirmed via:

-

High-performance liquid chromatography (HPLC) for purity assessment .

-

X-ray crystallography (if available) for solid-state conformation.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a multi-step sequence, as inferred from analogous protocols in patent literature :

Step 1: Bromination and Cyanation

A benzoxazolinone precursor undergoes bromination followed by cyanation using CuCN or Zn(CN)₂ in polar solvents (e.g., dimethylformamide) at 120–175°C .

Step 2: Carbamate Protection

The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with dimethylaminopyridine (DMAP) as a catalyst .

Step 4: Deprotection and Salt Formation

The Boc group is removed using trifluoroacetic acid (TFA), followed by HCl treatment to form the hydrochloride salt .

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, 0–20°C, 12 h | 85–90 |

| Cyanation | CuCN, DMF, 150°C, 6 h | 70–75 |

| Carbamate Protection | Boc₂O, DMAP, THF, rt, 2 h | 66 |

| Deprotection | TFA, 0°C to rt, 4 h | 71 |

Industrial-Scale Production

Manufacturer Combi-Blocks produces the compound under controlled conditions, with:

Physicochemical Properties

Stability and Reactivity

-

Light Sensitivity: Stable under inert atmosphere; prolonged light exposure may cause degradation.

-

Reactive Groups: Primary amine (-NH₂), hydroxymethyl (-CH₂OH), and nitrile (-CN) enable diverse derivatization .

Applications in Pharmaceutical Research

Intermediate for Urea Derivatives

The compound serves as a precursor to N-phenyl-N'-(2-hydroxy-4-cyanophenyl)urea analogs, which inhibit interleukin-8 (IL-8) and related chemokines implicated in inflammatory diseases .

Example: Reaction with 2-bromophenyl isocyanate in acetonitrile yields a urea derivative with anti-inflammatory activity .

Bioconjugation and Prodrug Development

The hydroxymethyl group facilitates esterification or etherification for prodrug synthesis, enhancing bioavailability of parent drugs.

Analytical and Quality Control Methods

Stability Testing

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume